molecular formula C8H9N3O3 B6204008 ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate CAS No. 890019-39-3

ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B6204008
CAS RN: 890019-39-3
M. Wt: 195.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate (EMPC) is a versatile organic compound that is used in a variety of scientific and industrial applications. EMPC is a derivative of isocyanic acid, which is a highly reactive compound that can act as both a reducing agent and an oxidizing agent. EMPC is widely used in organic synthesis, as a catalyst in the production of polyurethane, and in the development of new pharmaceuticals. Additionally, EMPC has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate has been studied for its potential applications in the fields of biochemistry and physiology. In particular, ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate has been investigated for its ability to increase the solubility of proteins and to act as a catalyst for the production of polyurethane. Additionally, ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate has been studied for its potential use as a drug delivery system, as it is capable of carrying drugs through the bloodstream to targeted tissues. Furthermore, ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate has been investigated for its ability to act as a reducing agent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed that ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate acts as a reducing agent, which allows it to facilitate the transfer of electrons between molecules. Additionally, ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate is believed to act as an oxidizing agent, which allows it to oxidize certain compounds. Furthermore, ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate is believed to act as a catalyst, which allows it to increase the rate of reaction of certain chemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate are not yet fully understood. However, studies have shown that ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate can increase the solubility of proteins, which can have a positive effect on the body’s ability to absorb and utilize these proteins. Additionally, ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate has been shown to act as a catalyst for the production of polyurethane, which can have a positive effect on the body’s ability to produce certain hormones and enzymes. Furthermore, ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate has been studied for its potential use as a drug delivery system, which can have a positive effect on the body’s ability to absorb and utilize certain drugs.

Advantages and Limitations for Lab Experiments

The use of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate in laboratory experiments has several advantages. First, ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate is relatively inexpensive and easy to obtain, which makes it ideal for use in laboratory experiments. Additionally, ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate is highly soluble in a variety of solvents, which makes it ideal for use in a variety of laboratory experiments. Finally, ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate is a highly reactive compound, which makes it ideal for use in organic synthesis.
However, there are some limitations to the use of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate in laboratory experiments. First, ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate is a highly reactive compound, which makes it difficult to control in laboratory experiments. Additionally, ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate can be toxic and can cause irritation if it comes into contact with skin or eyes. Finally, ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate can react with other compounds, which can lead to unexpected results in laboratory experiments.

Future Directions

The potential future directions for ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate include further research into its potential applications in the fields of biochemistry and physiology. Additionally, further research into the mechanism of action of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate could lead to the development of new drugs and drug delivery systems. Furthermore, further research into the use of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate as a catalyst could lead to the development of new polymers and other materials. Finally, further research into the use of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate in organic synthesis could lead to the development of new compounds and reactions.

Synthesis Methods

Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate can be synthesized through a variety of methods, including the reaction of ethyl isocyanate with 1-methyl-1H-pyrazole-4-carboxylic acid in an aqueous solution. This reaction produces a salt of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate, which can then be purified through crystallization. Additionally, ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate can be synthesized through the reaction of ethyl isocyanate with 1-methyl-1H-pyrazole-4-carboxylic acid in an organic solvent. This reaction produces a solution of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate, which can then be isolated through distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate involves the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with phosgene to form ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate.", "Starting Materials": [ "Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate", "Phosgene" ], "Reaction": [ "Add phosgene dropwise to a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in anhydrous dichloromethane at 0°C to 5°C.", "Stir the reaction mixture at room temperature for 2 hours.", "Quench the reaction by adding a saturated solution of sodium bicarbonate.", "Extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate as a yellow solid." ] }

CAS RN

890019-39-3

Product Name

ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate

Molecular Formula

C8H9N3O3

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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